3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one
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Overview
Description
3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one is a heterocyclic compound that combines a nitrofuran moiety with a benzo[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with benzo[b]thiophene-2(3H)-one. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Its interactions with biological macromolecules are of interest for drug development and biochemical research.
Mechanism of Action
The mechanism of action of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one involves its interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The benzo[b]thiophene core may also interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Nitrofuran-2-carbaldehyde: Shares the nitrofuran moiety but lacks the benzo[b]thiophene core.
Benzo[b]thiophene-2(3H)-one: Contains the benzo[b]thiophene core but lacks the nitrofuran moiety.
Nitrofurantoin: A well-known antibacterial agent with a nitrofuran moiety but a different core structure.
Uniqueness
3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one is unique due to the combination of the nitrofuran and benzo[b]thiophene moieties. This combination imparts distinct electronic and chemical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H7NO4S |
---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
(3Z)-3-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-2-one |
InChI |
InChI=1S/C13H7NO4S/c15-13-10(9-3-1-2-4-11(9)19-13)7-8-5-6-12(18-8)14(16)17/h1-7H/b10-7- |
InChI Key |
MTZOAFSRTLAIPJ-YFHOEESVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)S2 |
Origin of Product |
United States |
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